4-amino-5-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-amino-5-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that combines the structural features of pyrazole and triazole rings. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-5-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of high-pressure reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, potentially reducing the triazole ring or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the amino or thiol groups, often using alkyl halides or acyl chlorides as reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides, often in the presence of a base such as triethylamine.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various alkylated or acylated derivatives .
Scientific Research Applications
Chemistry
In chemistry, 4-amino-5-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-4H-1,2,4-triazole-3-thiol is used as a building block for the synthesis of more complex molecules.
Biology
Biologically, this compound has been studied for its potential antimicrobial, antifungal, and anticancer activities. Its ability to interact with various biological targets makes it a promising candidate for drug development .
Medicine
In medicine, derivatives of this compound are being explored for their therapeutic potential. Research has shown that modifications to the triazole and pyrazole rings can enhance biological activity, making it a valuable scaffold for drug discovery .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity. Its versatility makes it suitable for applications in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of 4-amino-5-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can disrupt biological pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol
- 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
Compared to similar compounds, 4-amino-5-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-4H-1,2,4-triazole-3-thiol stands out due to its unique cyclopenta[c]pyrazole moiety. This structural feature can enhance its biological activity and provide distinct chemical properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-amino-3-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N6S/c9-14-7(12-13-8(14)15)6-4-2-1-3-5(4)10-11-6/h1-3,9H2,(H,10,11)(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQBYXXJBVDRLGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NN=C2C3=NNC(=S)N3N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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